

"2"-N-FormimidoyIsporaricin A" comparative efficacy in different infection models

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Compound of Interest

Compound Name: 2"-N-FormimidoyIsporaricin A

Cat. No.: B008895

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Comparative Efficacy of Sporaricin A in Preclinical Infection Models

A note on the requested agent: Extensive searches of the scientific literature did not yield specific data for a compound named "2"-N-FormimidoyIsporaricin A". The following guide presents a comprehensive analysis of the parent compound, Sporaricin A, a novel aminoglycoside antibiotic. The data is based on published preclinical studies and is intended for researchers, scientists, and drug development professionals.

Sporaricin A has demonstrated a broad spectrum of antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] Its efficacy has been evaluated in both in vitro and in vivo infection models, often in direct comparison with established antibiotics such as amikacin, dibekacin, and gentamicin.[1]

In Vitro Antibacterial Activity

The in vitro potency of Sporaricin A has been determined against a wide range of clinical isolates. The minimum inhibitory concentration (MIC) required to inhibit the visible growth of 90% of strains (MIC₉₀) is a key metric for comparison.

Table 1: Comparative In Vitro Activity of Sporaricin A and Other Aminoglycosides (MIC₉₀, µg/mL)



Bacterial Species	Sporaricin A	Amikacin	Dibekacin	Gentamicin
Staphylococcus aureus	3.13	3.13	0.78	0.39
Klebsiella pneumoniae	3.13	3.13	1.56	1.56
Enterobacter cloacae	3.13	3.13	1.56	0.78
Citrobacter freundii	3.13	3.13	1.56	0.78
Serratia marcescens	3.13	12.5	6.25	3.13
Proteus vulgaris	3.13	3.13	1.56	0.78
Proteus inconstans	1.56	>100	>100	>100
Pseudomonas aeruginosa	25	6.25	1.56	3.13

Data sourced from Kobayashi et al. (1981).[1]

Notably, Sporaricin A demonstrated superior activity against Proteus inconstans and Serratia marcescens compared to amikacin, dibekacin, and gentamicin.[1] However, its activity against Pseudomonas aeruginosa was weaker than the comparator aminoglycosides.[1] An important finding is Sporaricin A's effectiveness against bacteria possessing various aminoglycosideinactivating enzymes, with the exception of those with aminoglycoside 3-acetyltransferase-I.

In Vivo Efficacy in Systemic Infection Models

The protective effect of Sporaricin A has been assessed in experimental systemic infections in mice. The median effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, is a standard measure of in vivo efficacy.



Table 2: Comparative In Vivo Efficacy of Sporaricin A and Other Aminoglycosides in Mice (ED₅₀, mg/kg)

Infecting Organism	Sporaricin A	Amikacin	Dibekacin
Staphylococcus aureus Smith	0.8	1.0	0.4
Klebsiella pneumoniae DT	1.8	2.5	1.2
Serratia marcescens T-55	6.0	>50	20
Proteus inconstans 12	1.5	>50	>50
Pseudomonas aeruginosa E-2	18	8.0	4.0

Data sourced from Kobayashi et al. (1981).

The in vivo data corroborates the in vitro findings, showing that Sporaricin A's protective effect is comparable or superior to that of amikacin and dibekacin against several bacterial strains.

Experimental Protocols In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by the twofold agar dilution method. A standardized bacterial inoculum was applied to a series of agar plates containing serial dilutions of the antibiotics. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth after incubation.

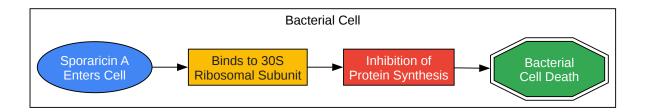
In Vivo Systemic Infection Model

Male mice were infected intraperitoneally with a bacterial suspension. The antibiotics were administered subcutaneously at specified doses immediately after infection. The number of surviving mice was recorded over a set period, and the ED₅₀ was calculated using a standard statistical method.



Mechanism of Action and Resistance

As an aminoglycoside, Sporaricin A is presumed to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.



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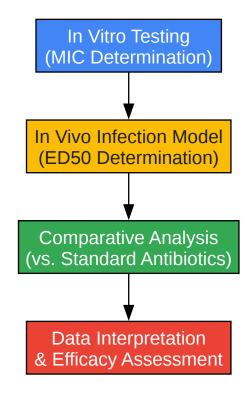
Caption: Proposed mechanism of action for Sporaricin A.

Sporaricin A's efficacy against strains resistant to other aminoglycosides suggests that it may be less susceptible to certain aminoglycoside-modifying enzymes. However, resistance can occur through enzymes like aminoglycoside 3-acetyltransferase-I.

Experimental Workflow for Efficacy Testing

The evaluation of a novel antibiotic like Sporaricin A typically follows a structured preclinical testing workflow.





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References

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- To cite this document: BenchChem. ["2"-N-Formimidoylsporaricin A" comparative efficacy in different infection models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008895#2-n-formimidoylsporaricin-a-comparative-efficacy-in-different-infection-models]

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